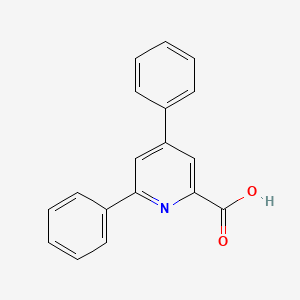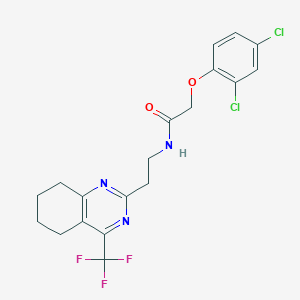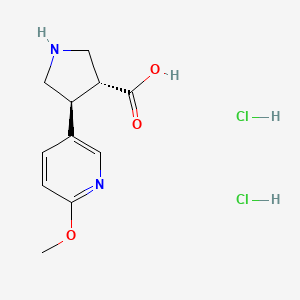![molecular formula C25H18N4O5 B2662756 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207036-22-3](/img/no-structure.png)
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H18N4O5 and its molecular weight is 454.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Bioactive Compounds Synthesis
Research by Maftei et al. (2013) explores the synthesis and characterization of novel 1,2,4-oxadiazole natural product analogs, demonstrating their potential in antitumor activity. These compounds, derived from a structural moiety similar to the query chemical, show significant potency against a panel of cell lines, highlighting the importance of such structures in the development of new therapeutic agents (Maftei et al., 2013).
Green Chemistry Approaches
A study by Rajesh et al. (2011) presents a green chemistry protocol for synthesizing structurally complex heterocyclic ortho-quinones. This research underscores the environmental benefits of solvent-free reactions and the efficient synthesis of heterocyclic compounds, which could be relevant for producing derivatives of the queried compound in an eco-friendly manner (Rajesh et al., 2011).
Catalysis and Sustainable Chemistry
Mizuno et al. (2007) developed a solvent-free synthesis method for quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU, highlighting sustainable chemistry practices. This approach could be applicable to synthesizing the queried compound or its derivatives, emphasizing the importance of environmentally friendly chemical processes (Mizuno et al., 2007).
Properties
| { "Design of the Synthesis Pathway": "The synthesis of the compound can be achieved through a multi-step process involving the synthesis of intermediate compounds that are subsequently used in the final step to obtain the target compound. The key steps in the synthesis pathway include the synthesis of the oxadiazole ring, the quinazoline ring, and the benzo[d][1,3]dioxole ring. The final step involves the coupling of the three rings to obtain the target compound.", "Starting Materials": [ "4-methylbenzylamine", "2-nitrobenzaldehyde", "2-aminobenzoic acid", "4-chlorobenzoic acid", "2-amino-5-methylbenzoic acid", "2-hydroxybenzaldehyde", "hydrazine hydrate", "benzo[d][1,3]dioxole", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "potassium carbonate", "ethanol", "diethyl ether", "chloroform", "dichloromethane", "hexane" ], "Reaction": [ "Step 1: Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 4-methylbenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to obtain 4-methylbenzyl-3-oxobutanoate", "b. Cyclization of 4-methylbenzyl-3-oxobutanoate with phosphorus oxychloride to obtain 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "Step 2: Synthesis of 3-(2-hydroxyphenyl)quinazoline-2,4(1H,3H)-dione", "a. Reduction of 2-nitrobenzaldehyde with sodium borohydride to obtain 2-aminobenzaldehyde", "b. Condensation of 2-aminobenzaldehyde with 2-aminobenzoic acid in the presence of acetic anhydride to obtain 3-(2-hydroxyphenyl)quinazoline-2,4(1H,3H)-dione", "Step 3: Synthesis of 3-(2-hydroxy-5-methylphenyl)quinazoline-2,4(1H,3H)-dione", "a. Reduction of 2-nitro-5-methylbenzaldehyde with sodium borohydride to obtain 2-amino-5-methylbenzaldehyde", "b. Condensation of 2-amino-5-methylbenzaldehyde with 2-aminobenzoic acid in the presence of acetic anhydride to obtain 3-(2-hydroxy-5-methylphenyl)quinazoline-2,4(1H,3H)-dione", "Step 4: Synthesis of 3-(2-hydroxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Condensation of 2-hydroxy-5-methylbenzaldehyde with hydrazine hydrate in the presence of sulfuric acid to obtain 2-(2-hydroxy-5-methylphenyl)hydrazine", "b. Cyclization of 2-(2-hydroxy-5-methylphenyl)hydrazine with ethyl acetoacetate in the presence of sodium ethoxide to obtain 3-(2-hydroxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "Step 5: Synthesis of 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "a. Coupling of 3-(2-hydroxyphenyl)quinazoline-2,4(1H,3H)-dione, 3-(2-hydroxy-5-methylphenyl)quinazoline-2,4(1H,3H)-dione, and 3-(2-hydroxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of sodium bicarbonate and potassium carbonate to obtain 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione" ] } | |
CAS No. |
1207036-22-3 |
Molecular Formula |
C25H18N4O5 |
Molecular Weight |
454.442 |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18N4O5/c1-14-2-4-15(5-3-14)12-29-24(30)18-8-6-17(10-19(18)26-25(29)31)23-27-22(28-34-23)16-7-9-20-21(11-16)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31) |
InChI Key |
ZXWMFEABESJTFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2662673.png)

![1-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2662675.png)

![2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B2662679.png)
![2-Cyclohexyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2662680.png)

![6-chloro-N-{2-[methyl(propan-2-yl)amino]phenyl}pyrazine-2-carboxamide](/img/structure/B2662685.png)

![N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine](/img/structure/B2662690.png)
![8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662692.png)
![1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2662693.png)
![2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2662694.png)
![2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2662695.png)
